(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
Overview
Description
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a thian ring with a methanesulfonyl chloride group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride typically involves the reaction of thian-4-ylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Thian-4-ylmethanol+Chlorosulfonic acid→(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- (4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
Uniqueness
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is unique due to its specific thian ring structure and the position of the methanesulfonyl chloride group. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONATWGUGVZNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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